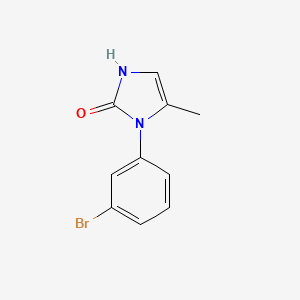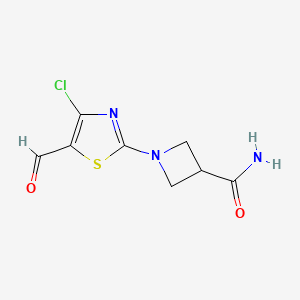
1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound that contains a thiazole ring and an azetidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common method involves the reaction of 4-chloro-5-formylthiazole with azetidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(4-Carboxy-1,3-thiazol-2-yl)azetidine-3-carboxamide.
Reduction: 1-(4-Hydroxymethyl-1,3-thiazol-2-yl)azetidine-3-carboxamide.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chloro-1,3-thiazol-2-yl)azetidine-3-carboxamide: Lacks the formyl group, which may result in different biological activities.
1-(4-Methyl-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide: Contains a methyl group instead of a chlorine atom, which can affect its reactivity and interactions with biological targets.
1-(4-Bromo-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide: The presence of a bromine atom instead of chlorine can lead to different substitution reactions and biological activities.
Uniqueness
1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide is unique due to the presence of both the formyl group and the chlorine atom on the thiazole ring. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C8H8ClN3O2S |
|---|---|
Peso molecular |
245.69 g/mol |
Nombre IUPAC |
1-(4-chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C8H8ClN3O2S/c9-6-5(3-13)15-8(11-6)12-1-4(2-12)7(10)14/h3-4H,1-2H2,(H2,10,14) |
Clave InChI |
OLWMAOQKDUXPNC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=NC(=C(S2)C=O)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)
![2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B13166023.png)
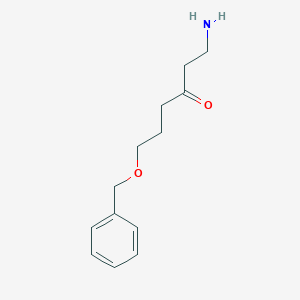
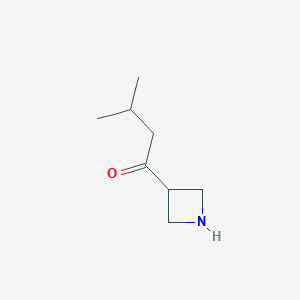
![2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13166047.png)

![Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13166065.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)


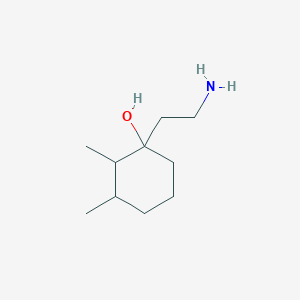
![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)

